4-{2-[1-{[3-(2-MORPHOLINOETHYL)-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]METHYL}-1,2-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-3(4H)-YL]ETHYL}MORPHOLINE
Overview
Description
1,1’-Methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a methylene bridge connecting two triazino[1,2-a]benzimidazole moieties, each substituted with a morpholin-4-ylethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] typically involves multi-step organic reactions. The process begins with the preparation of the triazino[1,2-a]benzimidazole core, followed by the introduction of the morpholin-4-ylethyl substituents. The final step involves the formation of the methylene bridge to connect the two triazino[1,2-a]benzimidazole units. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The morpholin-4-ylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1,1’-Methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, specificity, and molecular interactions are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
Isoproturon: A herbicide that binds to the QB binding site of the D1 protein of photosystem-II.
Uniqueness
1,1’-Methylenebis[3-(2-morpholin-4-ylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole] stands out due to its unique structure, which combines the triazino[1,2-a]benzimidazole core with morpholin-4-ylethyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-[1-[[3-(2-morpholin-4-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]methyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N10O2/c1-3-7-28-26(5-1)32-30-38(21-36(23-40(28)30)11-9-34-13-17-42-18-14-34)25-39-22-37(12-10-35-15-19-43-20-16-35)24-41-29-8-4-2-6-27(29)33-31(39)41/h1-8H,9-25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDFOMJYUDZVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(C3=NC4=CC=CC=C4N3C2)CN5CN(CN6C5=NC7=CC=CC=C76)CCN8CCOCC8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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